molecular formula C11H12Cl2N2O4 B13492832 (4,5-Dichloro-2-nitro-phenyl)-carbamic acid tert-butyl ester

(4,5-Dichloro-2-nitro-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B13492832
M. Wt: 307.13 g/mol
InChI Key: FCIBAVBCBAXBFX-UHFFFAOYSA-N
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Description

Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4,5-dichloro-2-nitrophenyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with substituted phenyl rings.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized carbamate derivatives.

Scientific Research Applications

Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro and chloro groups on the phenyl ring can interact with enzymes and proteins, potentially inhibiting their activity. The carbamate moiety can also form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate is unique due to the combination of tert-butyl, dichloro, and nitrophenyl groups.

Properties

Molecular Formula

C11H12Cl2N2O4

Molecular Weight

307.13 g/mol

IUPAC Name

tert-butyl N-(4,5-dichloro-2-nitrophenyl)carbamate

InChI

InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

FCIBAVBCBAXBFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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